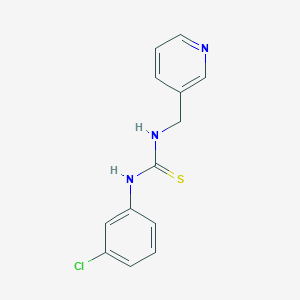
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PTU is a thiourea derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. This compound has also been found to have antioxidant properties and can scavenge free radicals, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the modulation of oxidative stress, and the inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments, including its ability to inhibit thyroid hormone synthesis and its anticancer properties. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the use of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in scientific research. These include the development of new this compound derivatives with improved properties and the investigation of the role of this compound in the regulation of oxidative stress and inflammation. This compound may also have potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with thiourea to form this compound. Other methods include the reaction of 3-chlorobenzoyl isothiocyanate with pyridine-3-methylamine or the reaction of 3-chlorobenzaldehyde with pyridine-3-thiocarboxamide.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively used in scientific research for its potential applications in various fields, including medicine, biology, and chemistry. This compound has been found to have antithyroid properties and has been used in the treatment of hyperthyroidism. This compound has also been found to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer and lung cancer. This compound has also been used in the study of the role of thyroid hormones in brain development and function.
Propiedades
Fórmula molecular |
C13H12ClN3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Clave InChI |
MXJDRCSUIDNGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


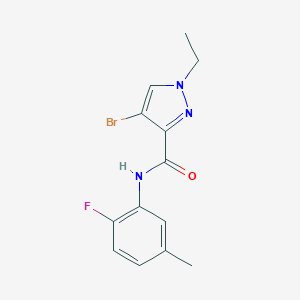
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)
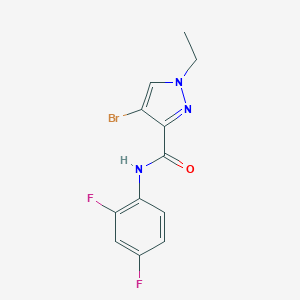
![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
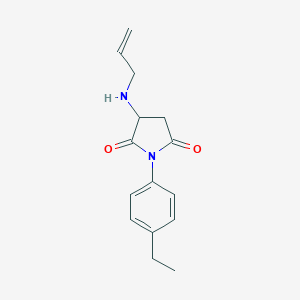
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
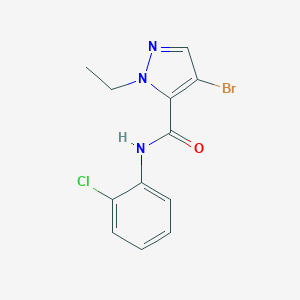

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
